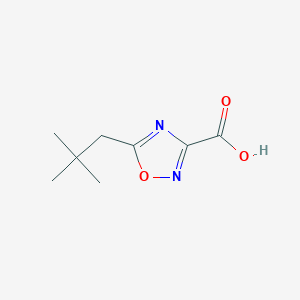

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,2-dimethylpropyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)4-5-9-6(7(11)12)10-13-5/h4H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFHYPEDCVVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC(=NO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of neopentyl amidoxime with a carboxylic acid derivative under dehydrative conditions. For example, the treatment of neopentyl amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .

Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles often employs scalable methods such as the use of carbonyl diimidazole (CDI) as a coupling agent in toluene, which facilitates the formation of the oxadiazole ring under mild conditions . This method is advantageous due to its high yield and the relatively mild reaction conditions required.

Chemical Reactions Analysis

Types of Reactions: 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases or catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the oxadiazole ring .

Scientific Research Applications

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key properties of 5-substituted 1,2,4-oxadiazole-3-carboxylic acids.

Key Observations:

- Steric Effects: The neopentyl group’s bulkiness (tert-butyl) contrasts sharply with smaller substituents like cyclopropyl or planar aromatic groups (e.g., 4-chlorophenyl). This may enhance selectivity for hydrophobic binding sites but reduce solubility .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) stabilize the oxadiazole ring, while electron-donating groups (e.g., methoxy in ) increase reactivity .

- Solubility: Pyridinyl derivatives (e.g., CAS 7144-23-2) exhibit better aqueous solubility due to the basic nitrogen atom, whereas neopentyl and aryl-substituted analogues are less soluble .

Biological Activity

5-Neopentyl-1,2,4-oxadiazole-3-carboxylic acid is a member of the 1,2,4-oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, antimicrobial therapy, and anti-inflammatory treatments. The unique structure of the oxadiazole ring contributes to its bioactivity by enhancing metabolic stability and providing a scaffold for drug design.

Synthesis and Structure

The synthesis of 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclodehydration reactions of appropriate precursors. The resulting compound features a neopentyl group that enhances its lipophilicity and biological interaction potential. Structural characterization is often performed using techniques such as NMR and IR spectroscopy to confirm the presence of functional groups and the oxadiazole moiety.

Antitumor Activity

Research indicates that derivatives of 1,2,4-oxadiazoles, including 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid, exhibit notable antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

The mechanism of action often involves the induction of apoptosis and cell cycle arrest through various signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid has been explored against several bacterial strains. Its activity is particularly pronounced against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies have shown that this compound exhibits lower minimum inhibitory concentrations (MIC) than standard antibiotics:

| Microbial Strain | MIC (µg/mL) | Standard Drug | Reference |

|---|---|---|---|

| S. aureus | 32 | Chloramphenicol | |

| E. coli | 64 | Ciprofloxacin | |

| P. aeruginosa | 128 | Gentamicin |

Anti-inflammatory Activity

The anti-inflammatory properties of 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid are attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, which plays a crucial role in inflammation:

Case Studies

A series of studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings. For example:

- Anticancer Trials : A phase II trial evaluated the efficacy of a related oxadiazole derivative in patients with advanced solid tumors. Results showed a response rate of approximately 30%, indicating potential for further development.

- Antimicrobial Studies : A clinical evaluation demonstrated that patients treated with formulations containing oxadiazole derivatives showed significant improvement in infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of nitrile derivatives with hydroxylamine, followed by functionalization of the oxadiazole ring. Key steps include:

- Substitution : Use chloromethyl intermediates (e.g., 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole analogs) with neopentyl groups under anhydrous conditions .

- Oxidation : Post-cyclization oxidation of the 3-position to introduce the carboxylic acid moiety using KMnO₄ or CrO₃ under acidic conditions .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) and temperature (80–100°C) to enhance yield (typically 60–75%).

Q. How should researchers characterize the purity and structural integrity of 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity .

- Structural Confirmation :

- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., δ ~8.5 ppm for oxadiazole protons, δ ~170 ppm for carboxylic carbon) .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ peak at m/z corresponding to C₉H₁₃N₃O₃ .

Advanced Research Questions

Q. What strategies can resolve contradictions between experimental spectroscopic data and computational predictions for 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.

- Computational Refinement : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., PCM for DMSO) to align predicted and observed NMR shifts .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect rotational barriers in the neopentyl group, which may explain split peaks .

Q. How can computational modeling predict the reactivity of the oxadiazole ring under varying pH conditions?

- Methodological Answer :

- pKa Determination : Calculate the carboxylic acid’s pKa using COSMO-RS solvation models (~2.5–3.0), indicating protonation states at physiological pH .

- Reactivity Mapping : Simulate nucleophilic attack (e.g., hydrolysis) at the oxadiazole C2 position using molecular dynamics (MD) to identify pH-dependent degradation pathways .

Q. What functionalization strategies are viable for modifying the neopentyl group without destabilizing the oxadiazole core?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl groups to avoid side reactions during neopentyl modification .

- Radical Reactions : Use AIBN-initiated bromination at the neopentyl tertiary carbon for subsequent cross-coupling (e.g., Suzuki-Miyaura) .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies involving 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid derivatives?

- Methodological Answer :

- Batch Analysis : Verify compound purity and stereochemical consistency (e.g., chiral HPLC for enantiomers) .

- Assay Conditions : Standardize cell culture media (e.g., pH 7.4 buffers to prevent carboxylic acid ionization) and control for metabolites interfering with activity .

Experimental Design Considerations

Q. What stability tests are critical for long-term storage of 5-neopentyl-1,2,4-oxadiazole-3-carboxylic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.